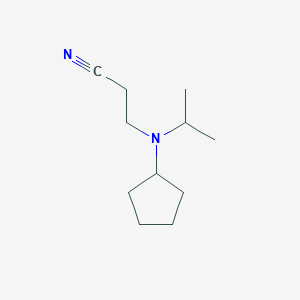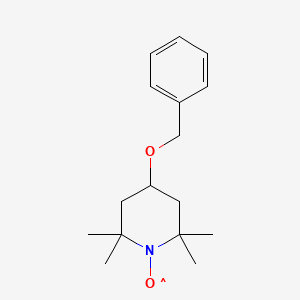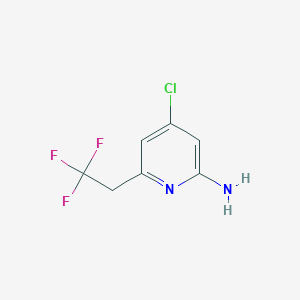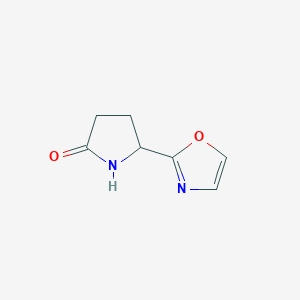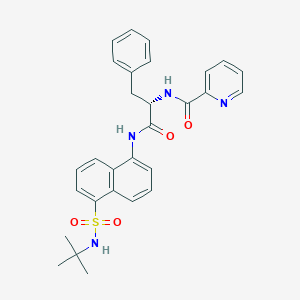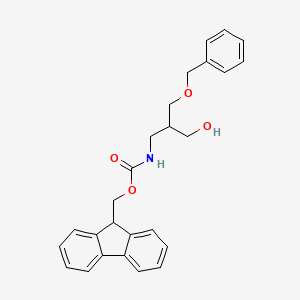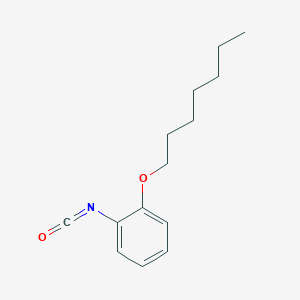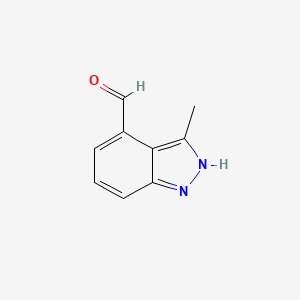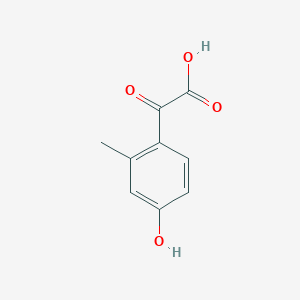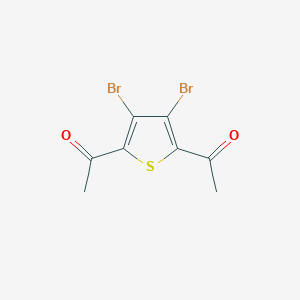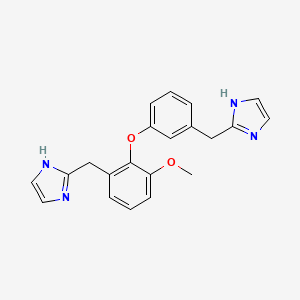![molecular formula C55H46O5P2 B12973845 (3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine” is a complex organic molecule that features a unique arrangement of phosphine and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of the dioxaphosphepine ring system, followed by the introduction of the diphenylphosphino and biphenyl groups. The reaction conditions often require the use of strong bases and inert atmospheres to prevent oxidation and degradation of the sensitive phosphine moiety.
Industrial Production Methods
Industrial production of such complex molecules may involve multi-step synthesis processes, often starting from simpler precursors. The scalability of these methods depends on the availability of starting materials and the efficiency of each synthetic step.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and electrophiles such as halogens for substitution reactions. Coordination reactions often require the use of metal salts and inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions on the biphenyl groups can yield a variety of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable metal complexes that can catalyze a variety of organic transformations, including cross-coupling reactions and hydrogenation.
Biology and Medicine
While not commonly used in biology and medicine, derivatives of this compound could potentially be explored for their biological activity, particularly in the development of new pharmaceuticals.
Industry
In industry, this compound’s primary application is in catalysis, where it can improve the efficiency and selectivity of chemical processes. Its use in the production of fine chemicals and pharmaceuticals is particularly noteworthy.
Mechanism of Action
The mechanism by which this compound exerts its effects in catalysis involves the coordination of the phosphine group to a transition metal center. This coordination activates the metal, allowing it to facilitate various chemical transformations. The biphenyl groups provide steric and electronic effects that can influence the reactivity and selectivity of the metal center.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.
2,2’-Bipyridine: Another ligand that forms stable metal complexes.
1,10-Phenanthroline: A ligand with a similar coordination chemistry.
Uniqueness
The uniqueness of “(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine” lies in its combination of a dioxaphosphepine ring system with diphenylphosphino and biphenyl groups. This combination provides a unique steric and electronic environment that can enhance the performance of metal catalysts.
Properties
Molecular Formula |
C55H46O5P2 |
|---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
[2-[[(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]oxy]-3-phenylphenyl]-diphenylphosphane |
InChI |
InChI=1S/C55H46O5P2/c1-53(2)56-51-52(57-53)55(44-31-16-6-17-32-44,45-33-18-7-19-34-45)60-62(59-54(51,42-27-12-4-13-28-42)43-29-14-5-15-30-43)58-50-48(41-25-10-3-11-26-41)39-24-40-49(50)61(46-35-20-8-21-36-46)47-37-22-9-23-38-47/h3-40,51-52H,1-2H3/t51-,52-/m1/s1 |
InChI Key |
OQTZCNLBVJLGQD-YWSWRHJRSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


